3-benzoyl-6-bromo-1-benzofuran-4,5-dione
Overview
Description
Synthesis Analysis
The synthesis of benzofuran derivatives often employs methods that highlight the efficiency and atom economy. For instance, the use of monobromomalononitrile as an efficient organo-brominating agent under ambient conditions has been developed for the facile synthesis of 3H,3′H-spiro[benzofuran-2,1′-isoindole]-3,3′-diones, showcasing the utilization of simple starting materials and non-toxic reagents for good product yields (Kundu et al., 2014). Additionally, electrogenerated base-promoted synthesis methods have been employed for the creation of benzofuran derivatives, highlighting the benefits of high yields, atom economy, and environmental friendliness (Goodarzi & Mirza, 2020).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives has been extensively studied, revealing insights into their conformation and geometrical arrangements. Crystallographic analyses provide detailed information on molecular geometry, showcasing the syn- and anti-arrangements of phenyl rings about certain bonds and highlighting intramolecular interactions that influence structural characteristics (Puckett et al., 1977).
Chemical Reactions and Properties
Benzofuran derivatives undergo a variety of chemical reactions that showcase their reactivity and versatility. For example, reactions with dimedone or similar compounds can lead to structurally novel benzofuran derivatives, demonstrating the potential for creating diverse chemical structures with varying functionalities (Tutynina et al., 2013). Additionally, domino processes catalyzed by CuI have been used to synthesize 2,3-disubstituted benzofurans, highlighting the compound's role in facilitating complex transformations (Lu et al., 2007).
Physical Properties Analysis
The physical properties of benzofuran derivatives, including their photochromic and photomagnetic behaviors, have been explored to understand their potential in applications such as organic electronics. Studies on brominated benzofuran derivatives, for example, have shown that substitutions on the benzene rings significantly affect these properties, offering insights into how molecular modifications can alter material characteristics (Chen et al., 2010).
Scientific Research Applications
Synthesis Methodologies
One notable research application of compounds related to 3-benzoyl-6-bromo-1-benzofuran-4,5-dione involves the development of efficient synthesis methodologies. For instance, a methodology for synthesizing 3H,3′H-spiro[benzofuran-2,1′-isoindole]-3,3′-diones showcases the use of monobromomalononitrile (MBM) as a non-hazardous brominating agent. This method emphasizes simplicity, non-toxic reagents, operational ease, and high atom economy, showcasing the compound's role in facilitating greener synthesis approaches (Kundu et al., 2014).
Corrosion Inhibition
Another significant application area is in corrosion inhibition. Research on spirocyclopropane derivatives, including compounds structurally related to 3-benzoyl-6-bromo-1-benzofuran-4,5-dione, has demonstrated their effectiveness as inhibitors for mild steel corrosion in acidic solutions. These compounds' inhibition properties were studied using various techniques, highlighting the compounds' potential in protecting metals from corrosion in industrial settings (Chafiq et al., 2020).
Antimicrobial Activity
Compounds derived from the synthesis involving benzofuran dione frameworks have shown notable antimicrobial activities. The synthesis and antibacterial/antifungal activities of various xanthones, xanthenediones, and spirobenzofurans, which are chemically related to 3-benzoyl-6-bromo-1-benzofuran-4,5-dione, have been explored. These studies reveal the potential for such compounds to serve as templates for developing new antimicrobial agents, with specific derivatives showing significant activity against yeasts such as Cryptococcus neoformans and Candida albicans (Omolo et al., 2011).
Material Science and Polymer Chemistry
In material science and polymer chemistry, derivatives of benzofuran diones, such as 3-benzoyl-6-bromo-1-benzofuran-4,5-dione, have been investigated for their applications in synthesizing novel polymeric materials. Research into the organo-catalyzed ring-opening polymerization of specific dioxane-diones reveals the potential of these compounds in creating new polymeric structures with unique properties, potentially useful in various technological applications (Boullay et al., 2010).
properties
IUPAC Name |
3-benzoyl-6-bromo-1-benzofuran-4,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7BrO4/c16-10-6-11-12(15(19)14(10)18)9(7-20-11)13(17)8-4-2-1-3-5-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XABKEHWUESXUHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=COC3=C2C(=O)C(=O)C(=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-6-bromo-1-benzofuran-4,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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